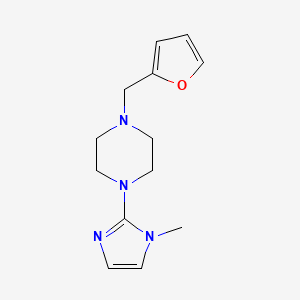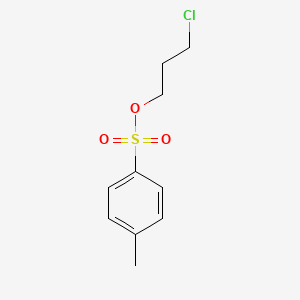
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a chemical compound that features a furan ring, an imidazole ring, and a piperazine ring. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Imidazole Ring: The imidazole ring is usually formed by the condensation of glyoxal, ammonia, and formaldehyde.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Imidazolines
Substitution: Substituted piperazines
Scientific Research Applications
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The furan and imidazole rings can interact with biological macromolecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-ylmethyl)-4-(1H-imidazol-2-yl)piperazine
- 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-4-yl)piperazine
- 1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-5-yl)piperazine
Uniqueness
1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-15-5-4-14-13(15)17-8-6-16(7-9-17)11-12-3-2-10-18-12/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPAORRKJFDGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)

![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)


![N-(3-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514928.png)
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)
![4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid](/img/structure/B2514930.png)

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)
![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)
